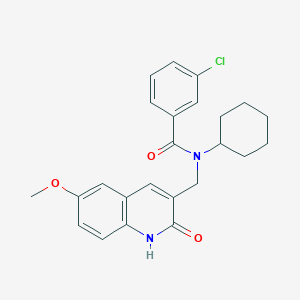
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CHIR-99021 and has been found to have various biochemical and physiological effects.
Mechanism of Action
CHIR-99021 selectively inhibits GSK-3 by binding to the ATP binding site of the enzyme. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation. In addition, CHIR-99021 has been found to promote the self-renewal of embryonic stem cells.
Biochemical and Physiological Effects
In addition to its role in inhibiting GSK-3, CHIR-99021 has been found to have various biochemical and physiological effects. These include the promotion of cell proliferation and differentiation, the inhibition of apoptosis, and the regulation of glucose metabolism. CHIR-99021 has also been found to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using CHIR-99021 in lab experiments is its selectivity for GSK-3 inhibition. This allows for the specific targeting of downstream signaling pathways, which can be useful in studying various cellular processes. However, one limitation of using CHIR-99021 is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the use of CHIR-99021 in scientific research. One area of interest is its potential use in cancer therapy, as GSK-3 has been found to play a role in cancer cell proliferation and survival. In addition, CHIR-99021 has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of CHIR-99021 in these areas.
Synthesis Methods
The synthesis of CHIR-99021 involves several steps. The first step is the synthesis of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, which is then reacted with cyclohexylamine to form N-cyclohexyl-2-hydroxy-6-methoxyquinoline-3-carboxamide. This intermediate is then reacted with 3-chlorobenzoyl chloride to form 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)benzamide. The final product is purified using column chromatography.
Scientific Research Applications
CHIR-99021 has been used in various scientific research studies due to its ability to inhibit glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been found to have therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYOVRGKVPDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B7686117.png)
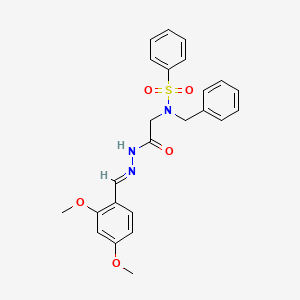


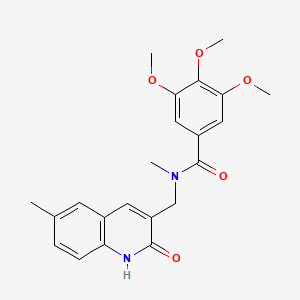
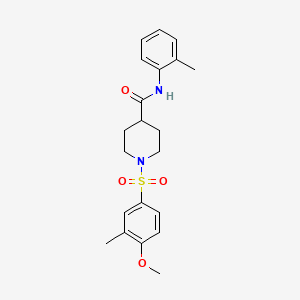

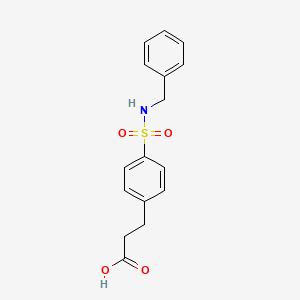

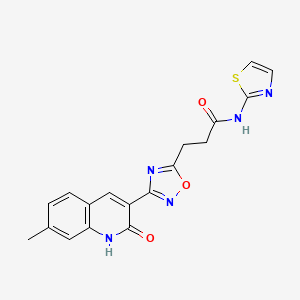
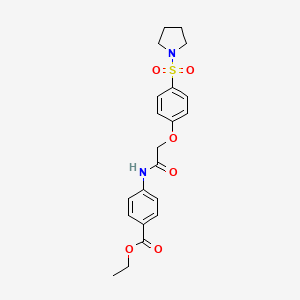

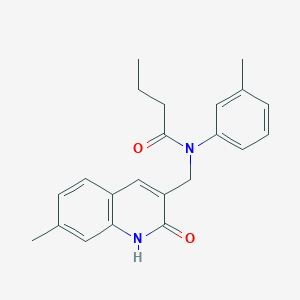
![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)